

Zedoalactone B chemical structure and properties

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Compound of Interest

Compound Name: Zedoalactone B

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Zedoalactone B: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zedoalactone B is a naturally occurring sesquiterpenoid that has garnered interest in the scientific community for its potential therapeutic properties. As a member of the guaiane class of sesquiterpenes, it is found in certain traditional medicinal plants. This technical guide provides a detailed overview of the chemical structure, properties, and known biological activities of **Zedoalactone B**, with a focus on the experimental methodologies and signaling pathways associated with its effects.

Chemical Structure and Properties

Zedoalactone B is classified as a sesquiterpenoid, a class of organic compounds composed of three isoprene units.^[1] Its chemical and physical properties are summarized in the tables below.

Table 1: Chemical Identifiers of **Zedoalactone B**

Identifier	Value
IUPAC Name	(3aR,4R,9S,9aS)-9-hydroxy-4,8-dimethyl-3-methylidene-3a,4,5,6,7,9-hexahydroazuleno[6,5-b]furan-2-one
Chemical Formula	C ₁₅ H ₂₀ O ₅ [1]
Molecular Weight	280.32 g/mol [1]
CAS Number	170384-81-3[1]
PubChem CID	15226640[2]

Table 2: Physicochemical Properties of **Zedoalactone B**

Property	Value
Appearance	Solid[3]
Solubility	Soluble in Methanol[1]
Storage	2-8°C[1]

Spectroscopic Data

The structural elucidation of **Zedoalactone B** was achieved through various spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Table 3: Spectroscopic Data of **Zedoalactone B**

Technique	Data
^1H NMR	Data not available in the provided search results.
^{13}C NMR	Data not available in the provided search results.
IR Spectroscopy	Data not available in the provided search results.
Mass Spectrometry	Data not available in the provided search results.

Biological Activity and Signaling Pathways

Zedoalactone B has demonstrated notable biological activities, particularly as an anti-babesial agent and an inhibitor of nitric oxide production.

Anti-Babesial Activity

Zedoalactone B has shown potent activity against *Babesia gibsoni*, a protozoan parasite that causes babesiosis. It exhibits an IC_{50} value of 1.6 $\mu\text{g/mL}$ against this parasite.[4]

Inhibition of Nitric Oxide Production

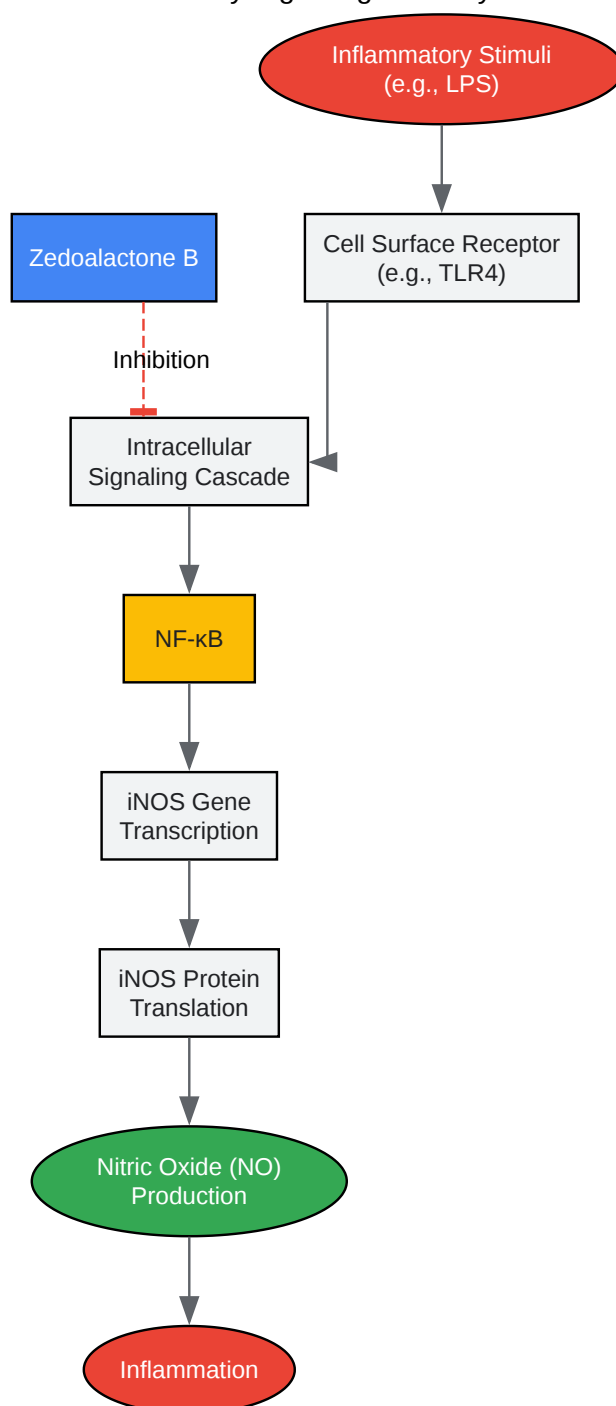
Zedoalactone B has been found to inhibit the production of nitric oxide (NO) in lipopolysaccharide-activated macrophages with an IC_{50} of 23.8 μM . [5] Nitric oxide is a critical signaling molecule involved in various physiological and pathological processes, including inflammation and immune responses. The inhibition of NO production suggests that **Zedoalactone B** may have anti-inflammatory properties.

Signaling Pathways

The inhibitory effect of **Zedoalactone B** on nitric oxide production points to its interaction with cellular signaling pathways that regulate inflammation. Overproduction of nitric oxide by inducible nitric oxide synthase (iNOS) is a hallmark of inflammatory conditions. By inhibiting NO synthesis, **Zedoalactone B** may modulate the activity of transcription factors such as NF- κB , which is a key regulator of iNOS expression and other pro-inflammatory genes. Further

research is needed to fully elucidate the specific molecular targets and signaling cascades affected by **Zedoalactone B**.

Potential Anti-inflammatory Signaling Pathway of Zedoalactone B



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Potential Anti-inflammatory Signaling Pathway of **Zedoalactone B**.

Experimental Protocols

Detailed methodologies for the key biological assays are crucial for the replication and further investigation of **Zedoalactone B**'s activities.

Anti-Babesial Activity Assay

The in vitro anti-babesial activity of **Zedoalactone B** was evaluated against *Babesia gibsoni*. The following is a generalized protocol based on standard methods.

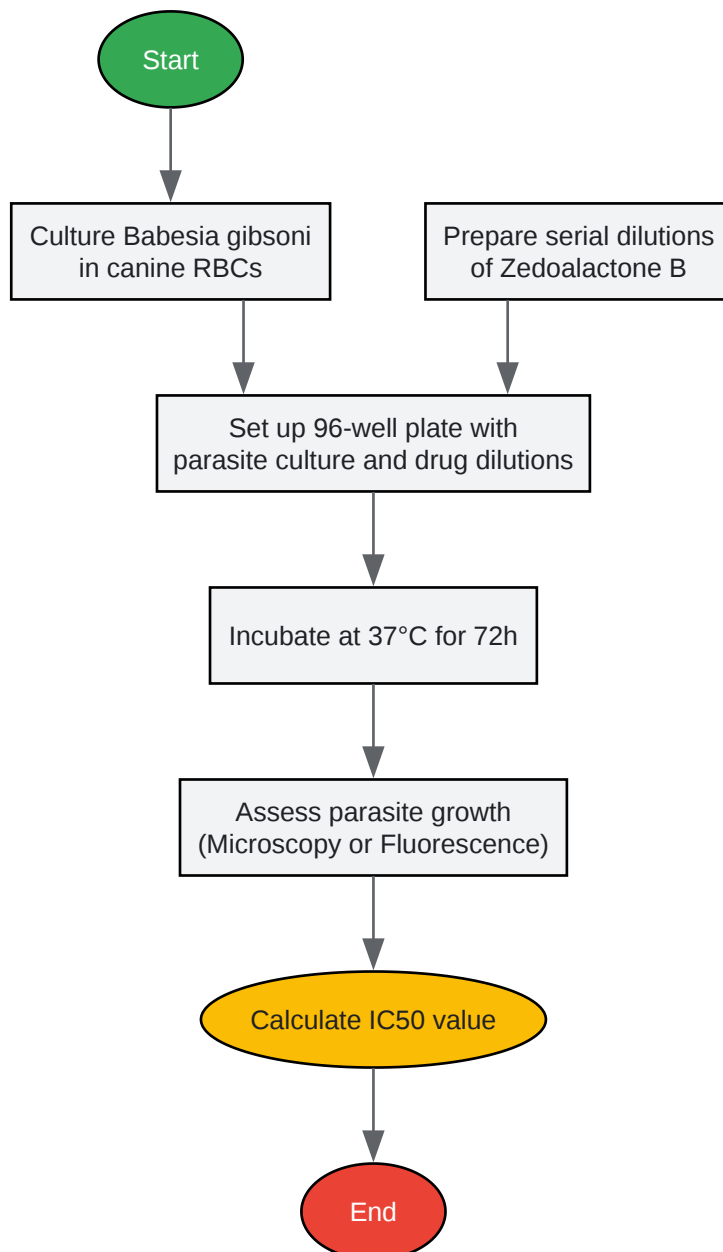
1. Parasite Culture:

- *Babesia gibsoni* is cultured in vitro in canine red blood cells.
- The culture medium typically consists of RPMI 1640 supplemented with fetal bovine serum and antibiotics.
- Cultures are maintained at 37°C in a humidified atmosphere with 5% CO₂.

2. Drug Susceptibility Assay:

- **Zedoalactone B** is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to obtain a range of concentrations.
- The parasite culture is diluted to a specific parasitemia level.
- The drug dilutions are added to the parasite culture in a 96-well plate.
- The plate is incubated for a defined period (e.g., 72 hours).
- Parasite growth is assessed by microscopic examination of Giemsa-stained blood smears or by using a fluorescent DNA-staining dye.
- The IC₅₀ value, the concentration of the compound that inhibits parasite growth by 50%, is calculated.

Workflow for Anti-Babesial Activity Assay

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Workflow for Anti-Babesial Activity Assay.

Nitric Oxide Inhibition Assay

The inhibitory effect of **Zedoalactone B** on nitric oxide production is typically assessed using a murine macrophage cell line, such as RAW 264.7.

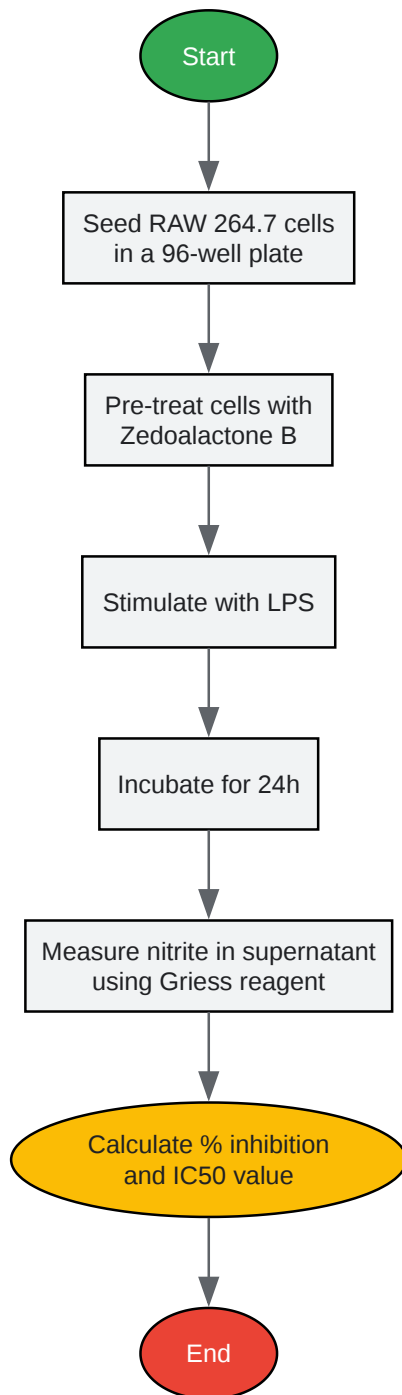
1. Cell Culture:

- RAW 264.7 cells are cultured in a suitable medium, such as DMEM, supplemented with fetal bovine serum and antibiotics.
- Cells are maintained at 37°C in a humidified atmosphere with 5% CO₂.

2. Assay Procedure:

- Cells are seeded in a 96-well plate and allowed to adhere.
- The cells are pre-treated with various concentrations of **Zedoalactone B** for a short period (e.g., 1 hour).
- Nitric oxide production is stimulated by adding lipopolysaccharide (LPS).
- The plate is incubated for a further 24 hours.
- The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.
- The absorbance is read at a specific wavelength (e.g., 540 nm).
- The percentage of inhibition of NO production is calculated relative to the LPS-stimulated control, and the IC₅₀ value is determined.

Workflow for Nitric Oxide Inhibition Assay

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Workflow for Nitric Oxide Inhibition Assay.

Conclusion

Zedoalactone B is a promising natural product with demonstrated anti-parasitic and potential anti-inflammatory activities. This guide provides a foundational understanding of its chemical nature and biological effects. Further research is warranted to fully characterize its spectroscopic properties, elucidate its precise mechanism of action on signaling pathways, and explore its therapeutic potential in preclinical and clinical studies. The provided experimental frameworks serve as a basis for such future investigations.

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